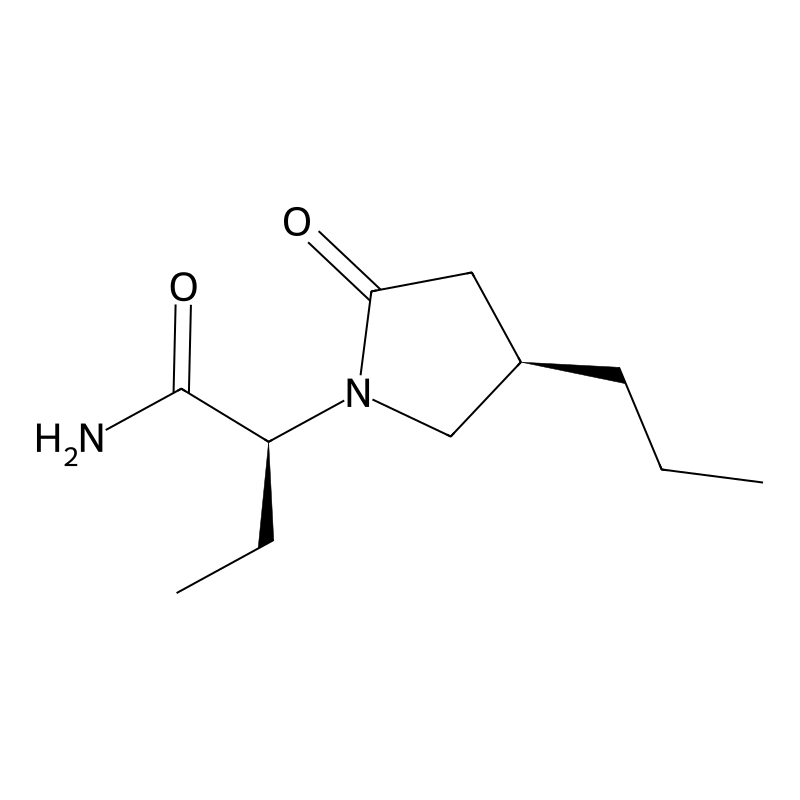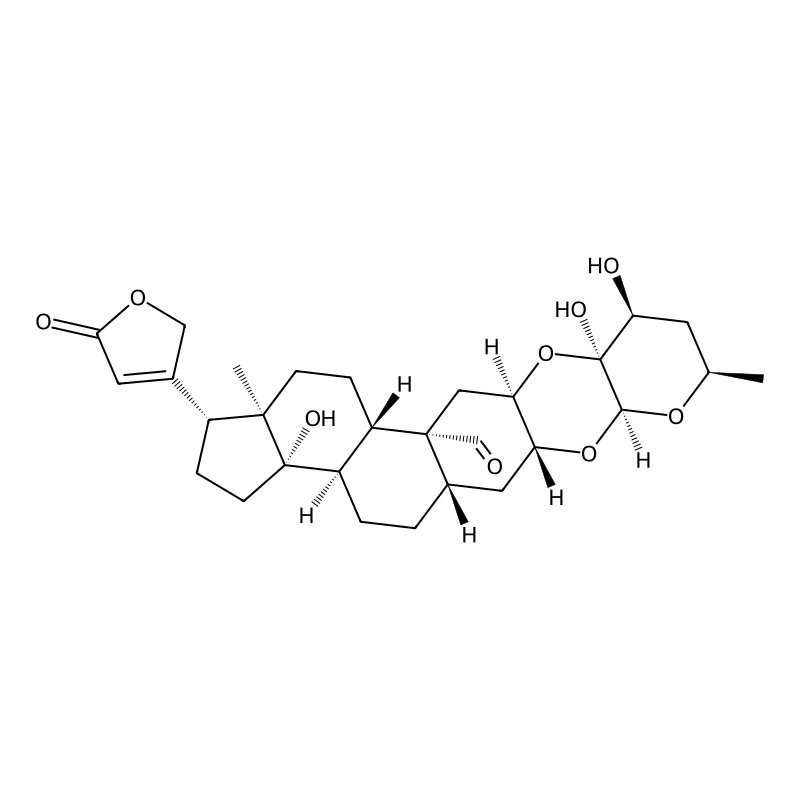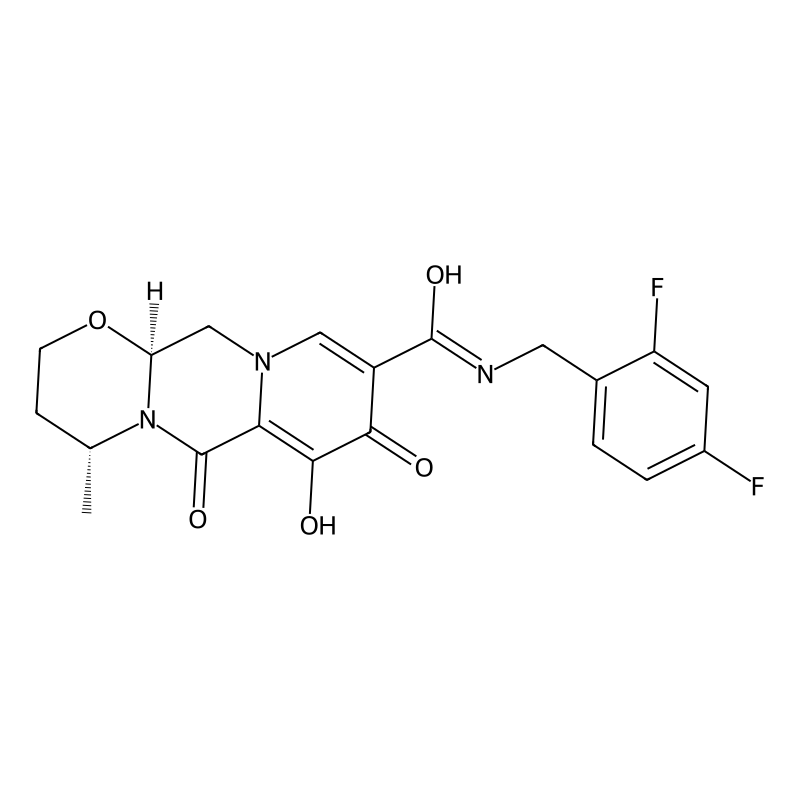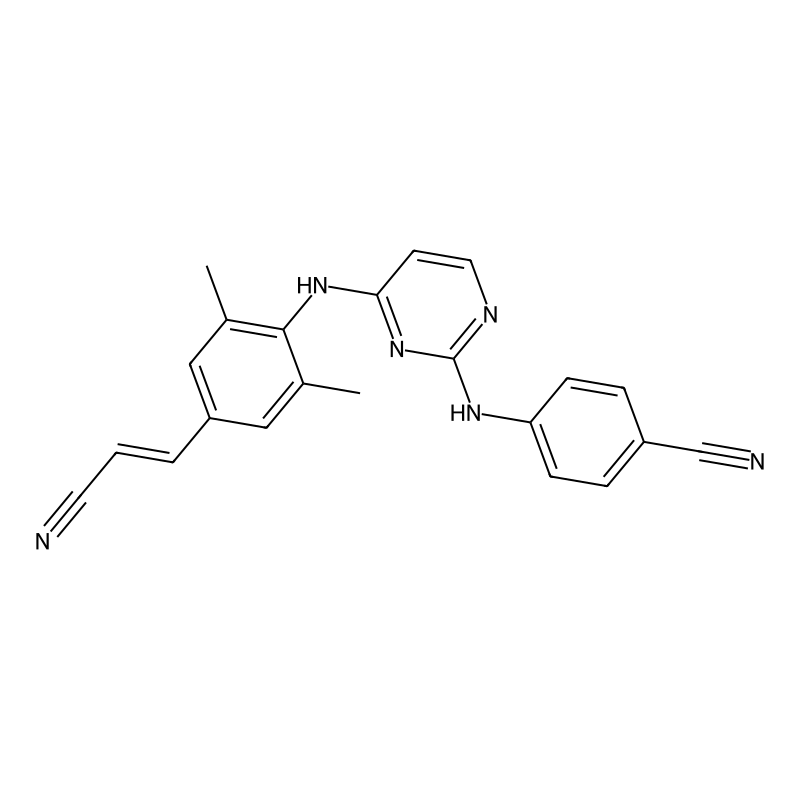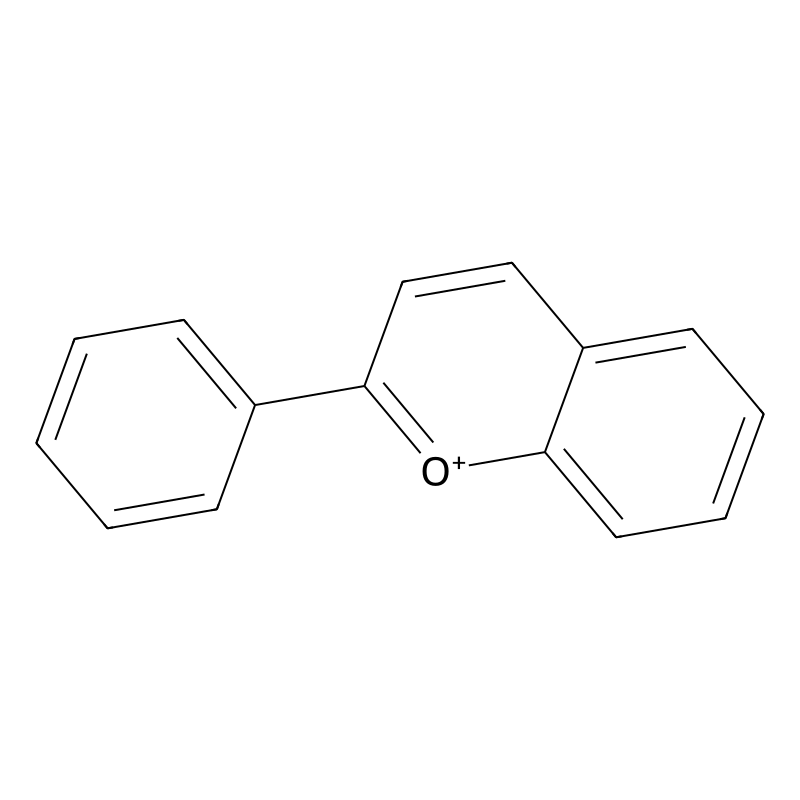Didodecyl succinate
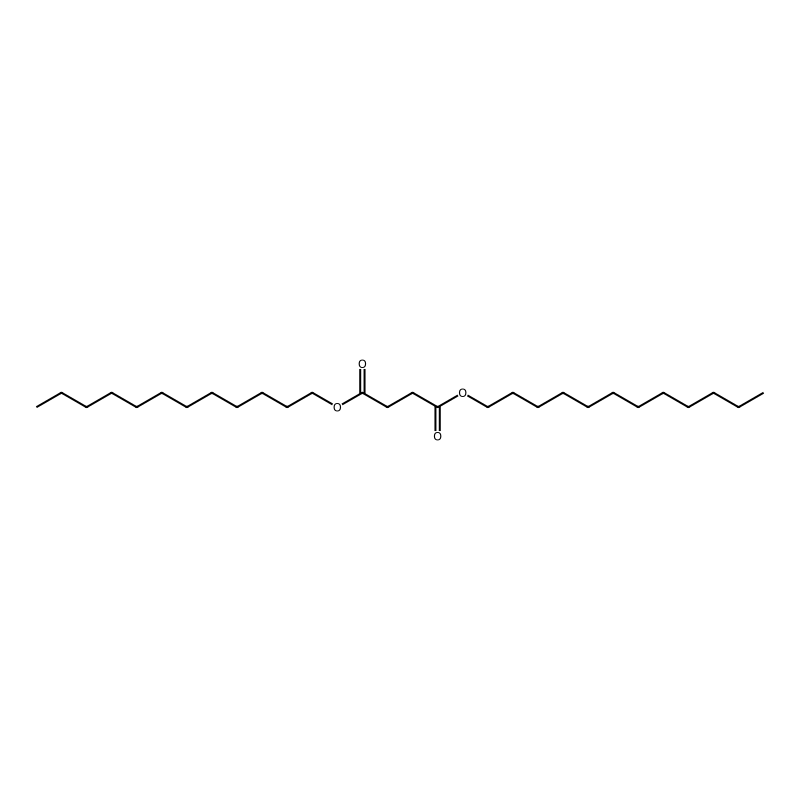
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Didodecyl succinate is a chemical compound classified as a diester of succinic acid and dodecanol, with the molecular formula and a molecular weight of approximately 454.74 g/mol. This compound is characterized by its long hydrophobic alkyl chains, which contribute to its properties as a plasticizer and surfactant. Didodecyl succinate is known for its low toxicity and biodegradability, making it an attractive alternative to traditional phthalate-based plasticizers in various applications, particularly in the polymer industry .
Food Science and Technology
- Antioxidant properties: DDSA's primary application in research aligns with its use in food - its ability to inhibit oxidation in fats and oils. Studies have shown its effectiveness in extending the shelf life of various food products, including edible oils, fats, and fried foods [].
- Emulsifying and dispersing properties: DDSA can act as an emulsifier, helping to stabilize mixtures of immiscible liquids like oil and water. This property makes it valuable in research for creating and studying emulsions in food science [].
Environmental Science
- Emerging contaminant: DDSA has been identified as an emerging contaminant due to its increasing use and potential presence in environmental matrices like water and soil []. Research is ongoing to understand its environmental fate, behavior, and potential ecological risks.
- Microplastics research: DDSA has been used in research to study the interactions between microplastics and environmental contaminants. Studies suggest that DDSA can potentially sorb (adhere) to microplastics, which may influence their transport and fate in the environment [].
Material Science
Transesterification reactions can occur when didodecyl succinate is treated with different alcohols, potentially modifying its properties for specific applications. Additionally, it can undergo reactions with nucleophiles due to the electrophilic nature of the carbonyl groups present in the ester functional groups .
Didodecyl succinate can be synthesized through the esterification of succinic acid with dodecanol. This reaction typically requires an acid catalyst to promote the formation of the ester bond. The general reaction can be represented as follows:
Alternative synthesis methods may involve transesterification processes where existing esters are reacted with dodecanol under suitable conditions. The choice of synthesis method can influence the purity and yield of didodecyl succinate produced .
Didodecyl succinate is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability. Its low toxicity makes it suitable for use in applications such as:
- Food packaging materials: Due to its safety profile.
- Cosmetics: As an emollient or skin-conditioning agent.
- Coatings: To improve film-forming properties.
Additionally, its surfactant properties allow it to be used in various formulations requiring emulsification or dispersion .
Interaction studies involving didodecyl succinate focus on its compatibility with other materials, particularly polymers. Research has shown that mixtures of succinate di-esters can effectively plasticize PVC without significant migration issues, which is a common concern with traditional plasticizers. These studies highlight the potential for didodecyl succinate to enhance material performance while maintaining safety standards .
Didodecyl succinate shares structural similarities with other long-chain fatty acid esters and diesters. Below is a comparison table highlighting its uniqueness among similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Didodecyl succinate | C28H54O4 | Low toxicity; biodegradable; effective plasticizer |
| Diethyl phthalate | C12H14O4 | Commonly used plasticizer; higher toxicity; persistent |
| Didecyl phthalate | C24H46O4 | Similar structure; higher toxicity; less biodegradable |
| Dioctyl sebacate | C22H42O4 | Used as a plasticizer; lower molecular weight; toxic |
Didodecyl succinate stands out due to its favorable safety profile and environmental impact compared to other commonly used plasticizers like diethyl phthalate and didecyl phthalate .
Synthetic Routes for Didodecyl Succinate Production
Esterification Methods: Homogeneous vs. Heterogeneous Approaches
The synthesis of didodecyl succinate involves the esterification of succinic acid with dodecanol through two primary methodological approaches: homogeneous and heterogeneous catalysis [11] [25]. The esterification reaction of succinic acid represents a two-step process, wherein first one carboxylic acid group is esterified to form succinic acid mono-ester, followed by the second esterification to yield the desired diester product [11].
Homogeneous Catalytic Approaches
Homogeneous esterification methods employ acid catalysts that are dissolved in the reaction medium, providing uniform catalytic activity throughout the reaction mixture [25]. Traditional homogeneous catalysts include sulfuric acid and para-toluenesulfonic acid, which facilitate the esterification through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [11] [25]. The autocatalytic esterification reaction in homogeneous systems proceeds relatively rapidly, typically requiring reaction times in the order of 40 to 50 minutes under optimal conditions [25] [26].
The homogeneous approach offers advantages in terms of uniform heat and mass transfer, resulting in consistent reaction kinetics throughout the reaction medium [12]. However, catalyst recovery and recycling present significant challenges in homogeneous systems, as the catalyst remains dissolved in the product mixture [25].
Heterogeneous Catalytic Approaches
Heterogeneous catalysis for didodecyl succinate synthesis employs solid catalysts that can be easily separated from the reaction mixture, offering significant advantages in catalyst recovery and reuse [13] [29]. Metal-organic frameworks, such as MIL-101(Cr), have demonstrated efficiency as heterogeneous catalysts in esterification reactions [29]. Additionally, nano-structured catalysts, including sulfated titanium dioxide (SO₄²⁻/TiO₂), have shown remarkable performance in succinate ester synthesis [41].
The heterogeneous approach provides superior catalyst recoverability through simple filtration processes, enabling multiple catalytic cycles without significant loss of activity [13] [29]. Supported phosphorus-ruthenium catalysts have been developed that combine the activity of homogeneous catalysts with the recoverability advantages of heterogeneous systems [13].
Catalytic Strategies for Optimal Yield and Purity
Enzymatic Catalysis
Enzymatic esterification using Candida antarctica lipase B immobilized on acrylic resin represents an environmentally sustainable approach for didodecyl succinate synthesis [12]. The enzyme-catalyzed reaction demonstrates high selectivity and operates under mild conditions, typically at temperatures of 40 to 50 degrees Celsius [12] [41]. Enzymatic systems achieve high conversion rates while maintaining product purity, with the added benefit of being environmentally benign [32].
The thermodynamic equilibrium in enzymatic esterification is significantly influenced by water activity and substrate concentration [12]. The molality-based apparent equilibrium constant demonstrates strong dependence on the molality of water and succinic acid, as well as temperature variations [12].
Acid-Catalyzed Systems
Traditional acid catalysis employs strong mineral acids or organic acid catalysts to promote esterification [11] [25]. The effectiveness of acid catalysts depends on their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [11].
Ionic liquid catalysts have emerged as promising alternatives, offering tunable properties and recyclability [41]. These systems demonstrate excellent catalytic performance while providing easy product separation and catalyst recovery [41].
Reaction Optimization Parameters
Temperature and Solvent Systems
Temperature Optimization
Temperature represents a critical parameter in didodecyl succinate synthesis, with optimal ranges varying according to the catalytic system employed [25] [41]. The following table summarizes optimal temperature conditions for different catalytic approaches:
| Parameter | Value/Range | Method/Catalyst | Reference Citation |
|---|---|---|---|
| Temperature Range | 120-160°C | Various catalytic systems | [25] [26] |
| Optimal Temperature (Homogeneous) | 140°C | Acid catalyst (H₂SO₄, p-TSA) | [25] |
| Optimal Temperature (Heterogeneous) | 160°C | Heterogeneous (SO₄²⁻/TiO₂) | [41] |
| Optimal Temperature (Enzymatic) | 40-50°C | Candida antarctica lipase B | [12] [41] |
| Reaction Time (Homogeneous) | 40-50 minutes | Autocatalytic reaction | [25] [26] |
| Reaction Time (Heterogeneous) | 120 minutes | Nano-catalyst systems | [41] |
| Reaction Time (Enzymatic) | 180 minutes | Immobilized enzyme | [12] [41] |
The elevated temperatures in chemical catalysis systems facilitate rapid reaction kinetics and help overcome the heat of dissolution of crystalline succinic acid [25] [26]. However, enzymatic systems operate effectively at significantly lower temperatures, offering energy efficiency advantages [12] [41].
Solvent System Selection
Solvent selection profoundly influences reaction efficiency, product yield, and purification processes [10] [15]. The following comprehensive analysis presents various solvent systems employed in didodecyl succinate synthesis:
| Solvent System | Boiling Point (°C) | Application | Advantages | Limitations |
|---|---|---|---|---|
| Toluene | 110.6 | Azeotropic water removal | Efficient water removal, inert | Aromatic toxicity concerns |
| Xylene | 138-144 | High-temperature reactions | Thermal stability, water separation | Higher boiling point, separation issues |
| Cyclohexane | 80.7 | Non-polar medium, water separation | Chemical inertness, easy separation | Limited solvating power |
| Ethanol | 78.4 | Reactive distillation, co-reactant | Dual role as reactant and solvent | Water formation, equilibrium shift |
| Dimethyl sulfoxide | 189 | High-temperature stability | High boiling point, chemical stability | High boiling point, difficult removal |
| Ionic Liquids | Variable (>100) | Recyclable catalytic medium | Reusable, tunable properties | Cost, limited availability |
Azeotropic distillation using aromatic solvents such as toluene facilitates continuous water removal, driving the equilibrium toward ester formation [10] [15]. Reactive distillation systems employing alcohol solvents provide dual functionality as both solvent and reactant [38] [39].
Stoichiometric Ratios of Succinic Acid and Dodecanol
The stoichiometric relationship between succinic acid and dodecanol significantly impacts reaction completion and product yield [25] [26]. Since succinic acid contains two carboxylic acid groups, the theoretical stoichiometric ratio requires two moles of dodecanol per mole of succinic acid [28].
Industrial Practice Ratios
Industrial synthesis typically employs significant alcohol excess to drive the equilibrium toward complete esterification [25] [26]. The overall ratio of alkanol to succinic acid ranges from approximately 3:1 to 10:1, substantially above the stoichiometric requirement [25] [26]. This excess ensures complete conversion of the dicarboxylic acid to the diester product while compensating for any alcohol loss through volatilization [25].
The molar ratio selection for reactor systems typically ranges from 1:1 to 6:1 alkanol to succinic acid, with ratios of 2:1, 3:1, and 4:1 being commonly employed [25] [26]. Increased alkanol concentration reduces reaction time but increases the cost associated with alcohol recovery and recycling [25] [26].
Optimization Considerations
The selection of optimal stoichiometric ratios must balance several factors including reaction kinetics, equilibrium conversion, and downstream processing requirements [25] [26]. Higher alcohol ratios facilitate faster reaction kinetics and more complete conversion but require more extensive separation and purification processes [25].
Advanced Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
Fourier-Transform Infrared Spectroscopy provides fundamental structural information for didodecyl succinate through characteristic vibrational frequencies of functional groups [18] [19]. The technique enables confirmation of successful esterification and identification of any residual starting materials or byproducts [20].
Characteristic Absorption Bands
The carbonyl stretching vibration represents the most diagnostic feature in didodecyl succinate FTIR spectra, appearing as a strong absorption band in the region of 1735 to 1750 wavenumbers [35]. This frequency range is characteristic of aliphatic ester carbonyl groups and confirms the successful formation of ester bonds [20] [35].
The carbon-oxygen stretching vibrations appear in the region of 1050 to 1300 wavenumbers, providing additional confirmation of ester bond formation [35]. These bands typically appear as medium to strong intensity peaks and are essential for distinguishing ester functional groups from other oxygen-containing functionalities [35].
Analytical Applications
FTIR microspectroscopy has demonstrated capability for investigating reaction homogeneity and detecting uniformity in ester modification reactions [18] [19]. The technique enables detection of ester formation through the appearance of characteristic bands at 1723 and 1563 wavenumbers, indicative of successful esterification [18] [19].
The sensitivity of FTIR spectroscopy to sample preparation methods and measurement conditions requires careful standardization of analytical protocols [20]. Variations in crystallization temperature and measured thickness can significantly influence the relative intensities of absorption bands [20].
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of didodecyl succinate through analysis of both proton and carbon-13 nuclear environments [21] [36].
Proton NMR Characterization
Proton NMR spectroscopy of didodecyl succinate reveals characteristic chemical shift patterns that confirm the molecular structure [36]. The methyl protons of the dodecyl chains appear as triplets in the region of 0.8 to 1.0 parts per million, while the methylene protons of the succinate backbone appear as singlets in the region of 2.5 to 2.7 parts per million [36].
The methylene protons adjacent to the ester oxygen (OCH₂) appear as characteristic multiplets in the region of 4.0 to 4.2 parts per million [36]. The integration ratios of these signals provide quantitative information about the molecular structure and confirm the successful diesterification of succinic acid [36].
Carbon-13 NMR Analysis
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of didodecyl succinate [21] [36]. The carbonyl carbons appear as characteristic signals in the region of 172 to 174 parts per million, confirming the presence of ester functional groups [36].
The methylene carbons adjacent to the ester oxygen appear in the region of 60 to 65 parts per million, while the alkyl carbons of the dodecyl chains span the region from 14 to 32 parts per million [36]. The carbon-13 spectrum typically reveals symmetry in the molecule, with the number of observed carbon signals being less than the total number of carbons due to molecular symmetry [36].
Mass Spectrometric Determination of Molecular Weight
Mass spectrometry provides definitive molecular weight confirmation for didodecyl succinate and enables detailed analysis of fragmentation patterns [22] [34].
Molecular Ion Detection
The molecular ion of didodecyl succinate appears at mass-to-charge ratio 454.7, corresponding to the theoretical molecular weight of 454.74 atomic mass units [2] [8]. This molecular ion peak provides direct confirmation of the successful synthesis of the target compound [34].
Fragmentation Analysis
Mass spectrometric fragmentation of didodecyl succinate follows predictable patterns characteristic of aliphatic esters [37]. The base peak fragmentation typically involves cleavage adjacent to the ester linkage, generating characteristic fragment ions that provide structural confirmation [37].
The fragmentation patterns enable differentiation between isomeric structures and provide information about the connectivity of functional groups within the molecule [37]. Multiple reaction monitoring techniques enhance the specificity and sensitivity of mass spectrometric analysis [34].
Analytical Applications
The following table summarizes the comprehensive characterization techniques employed for didodecyl succinate analysis:
| Technique | Key Information | Typical Conditions | Reference |
|---|---|---|---|
| FTIR | C=O stretch: 1735-1750 cm⁻¹; C-O stretch: 1050-1300 cm⁻¹ | KBr pellet or ATR mode, 4000-400 cm⁻¹ | [18] [19] [20] |
| ¹H NMR | CH₃: 0.8-1.0 ppm; CH₂ (succinate): 2.5-2.7 ppm; OCH₂: 4.0-4.2 ppm | CDCl₃ solvent, 300-600 MHz | [21] [36] |
| ¹³C NMR | C=O: 172-174 ppm; OCH₂: 60-65 ppm; Alkyl: 14-32 ppm | CDCl₃ solvent, 75-150 MHz | [21] [36] |
| Mass Spectrometry | Molecular ion: m/z 454.7; Fragmentation patterns | EI or ESI ionization, 70 eV | [22] [34] |
Thermal Stability and Phase Behavior
Melting Point and Crystallinity Studies
Didodecyl succinate exhibits characteristic solid-state properties that are fundamental to understanding its thermal behavior and crystalline structure. The compound demonstrates a well-defined melting point in the range of 38-43°C, with most sources reporting a specific value of 40°C [1] [2] [3]. This melting temperature places didodecyl succinate in the category of low-melting organic esters, making it suitable for applications requiring moderate thermal processing conditions.
The crystalline nature of didodecyl succinate is evidenced by its physical appearance as a white to light yellow crystalline powder at ambient temperature [1] [2] [3]. The compound maintains its solid state at 20°C, indicating stable crystal formation under standard storage conditions [2] [3]. The crystallinity of didodecyl succinate can be attributed to the symmetric nature of its molecular structure, where two identical dodecyl chains are connected through a central succinate moiety, allowing for efficient molecular packing in the solid state.
Comparative analysis with other succinate diesters reveals interesting structure-property relationships. Dimethyl succinate, with significantly shorter alkyl chains, exhibits a melting point of only 10.1°C [4], while didecyl succinate (C₁₀ chains) melts at 23.1-23.8°C [4]. This progression demonstrates the direct correlation between alkyl chain length and melting point in succinate diesters, with didodecyl succinate representing an intermediate point in this relationship.
Table 1: Melting Point Progression in Succinate Diesters
| Diester | Chain Length | Melting Point (°C) | Reference |
|---|---|---|---|
| Dimethyl succinate | C₁ | 10.1 | [4] |
| Didecyl succinate | C₁₀ | 23.1-23.8 | [4] |
| Didodecyl succinate | C₁₂ | 38-43 | [1] [2] [3] |
The thermal stability of didodecyl succinate extends well beyond its melting point, with the compound remaining stable up to approximately 200°C under inert conditions [5]. This thermal stability is characteristic of aliphatic ester compounds and makes didodecyl succinate suitable for various industrial applications requiring elevated processing temperatures.
Glass Transition Temperature in Polymer Blends
While specific glass transition temperature data for pure didodecyl succinate is not extensively documented in the literature, insights can be drawn from related succinate ester systems and polymer blend studies. The glass transition behavior of succinate-based compounds in polymer systems has been extensively studied, particularly in biodegradable polymer applications.
Research on poly(butylene succinate) systems demonstrates that succinate units typically exhibit glass transition temperatures in the range of -45 to -10°C when incorporated into polymer matrices [6]. The succinate and adipate units in these systems act as soft segments, contributing to lower glass transition temperatures compared to more rigid polymer backbones [6].
In polymer blend applications, the incorporation of succinate esters like didodecyl succinate can significantly influence the glass transition behavior of the resulting materials. Studies on poly(vinyl chloride) plasticized with succinate esters have shown that these compounds can effectively reduce the glass transition temperature of the base polymer [7]. The glass transition temperatures of plasticized systems increased with the content of aromatic components but generally remained lower than the unplasticized polymer [7].
The molecular flexibility of didodecyl succinate, with its 27 rotatable bonds [8] [9], suggests that it would contribute to increased chain mobility in polymer blends, potentially leading to decreased glass transition temperatures in composite materials. This flexibility is critical for applications where the compound serves as a plasticizer or compatibilizer in polymer systems.
Table 2: Glass Transition Temperatures in Succinate-Based Systems
| System | Glass Transition Temperature (°C) | Reference |
|---|---|---|
| Poly(butylene succinate) | -45 to -10 | [6] |
| Succinate-plasticized PVC | Variable (decreased from base) | [7] |
| Poly(ethylene succinate) copolymers | Variable with composition | [10] [6] |
Solubility and Partition Coefficients (LogP Analysis)
The partition coefficient analysis of didodecyl succinate reveals significant insights into its solubility characteristics and potential behavior in biological and environmental systems. The compound exhibits exceptionally high lipophilicity, with calculated LogP values ranging from 9.654 to 11.467 [1] [11], indicating an overwhelming preference for organic phases over aqueous environments.
The theoretical LogP value of 11.467 (estimated) [1] and the computed value of 9.654 [11] both classify didodecyl succinate as a highly lipophilic compound. According to established principles of partition coefficient interpretation, LogP values greater than 5 typically indicate compounds with very low water solubility and high affinity for lipid phases [12] [13]. The high LogP of didodecyl succinate suggests a partitioning ratio of approximately 10⁹⁻¹¹:1 in favor of the organic phase when equilibrated between octanol and water.
This extreme lipophilicity has several practical implications for the compound's behavior and applications. In biological systems, compounds with such high LogP values typically exhibit poor bioavailability due to limited aqueous solubility [14] [15]. However, this same property makes didodecyl succinate valuable as a hydrophobic modifier in various industrial applications.
The molecular structure of didodecyl succinate contributes directly to its high LogP value. The compound contains two twelve-carbon alkyl chains connected by a relatively small polar succinate group. The hydrophobic surface area significantly outweighs the polar contribution, resulting in the observed high partition coefficient. The topological polar surface area of 52.6 Ų [9] is relatively small compared to the total molecular surface area, further supporting the lipophilic character.
Table 3: Partition Coefficient Analysis of Didodecyl Succinate
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| LogP (estimated) | 11.467 | Extremely lipophilic | [1] |
| LogP (computed) | 9.654 | Highly lipophilic | [11] |
| Water solubility | Very low | Practically insoluble | Inferred from LogP |
| Organic solubility | High | Readily soluble | Typical for high LogP compounds |
| Bioavailability | Expected low | Poor membrane permeation | [14] [15] |
The solubility characteristics of didodecyl succinate can be compared with other surfactant systems to understand its behavior in different media. Traditional surfactants like sodium dodecyl sulfate exhibit much lower LogP values and higher water solubility due to their ionic nature [16]. The high LogP of didodecyl succinate suggests that it would require specific solvent systems or emulsification techniques for effective dispersion in aqueous media.
Environmental fate predictions based on the high LogP values suggest that didodecyl succinate would exhibit strong partitioning into soil organic matter and bioaccumulation potential in lipid-rich tissues [12]. However, the ester linkages in the molecule provide potential sites for hydrolytic degradation, which could mitigate long-term environmental persistence.
Surface Activity and Interfacial Properties
The surface activity and interfacial properties of didodecyl succinate are fundamental to its potential applications as a surfactant or surface-modifying agent. While direct experimental data on the surface activity of didodecyl succinate is limited in the current literature, the compound's molecular structure suggests significant surface-active properties based on established structure-activity relationships for amphiphilic molecules.
The amphiphilic nature of didodecyl succinate arises from its molecular architecture, which combines hydrophobic dodecyl chains with a hydrophilic succinate central group. This structural arrangement is characteristic of effective surfactants, where the hydrophobic tails provide oil-solubility while the polar head group enables interaction with aqueous phases [17] [18]. The compound contains four hydrogen bond acceptor sites [8] [9] in the succinate moiety, providing the necessary hydrophilic character for surface activity.
Comparative analysis with related succinate-based surfactants provides insights into the expected surface behavior of didodecyl succinate. Research on succinimide surfactants has demonstrated their effectiveness at reducing interfacial tension and their ability to form stable interfacial films [19]. Similarly, studies on sodium dodecyl succinate derivatives have shown excellent surface activity with critical micelle concentrations comparable to conventional surfactants [20] [21].
The interfacial tension reduction capability of didodecyl succinate can be estimated based on its structural similarity to other long-chain ester surfactants. Compounds with C₁₂ alkyl chains typically exhibit significant surface activity, with the ability to reduce water surface tension from approximately 72 mN/m to values in the range of 25-35 mN/m at the critical micelle concentration [17] [22]. The diester structure of didodecyl succinate may provide enhanced surface activity compared to monoester analogs due to the increased hydrophobic character.
Table 4: Expected Surface Activity Parameters for Didodecyl Succinate
| Property | Expected Range | Basis for Estimation | Reference |
|---|---|---|---|
| Surface Tension Reduction | 35-45 mN/m | C₁₂ chain length analogs | [17] [22] |
| Critical Micelle Concentration | 10⁻⁴ - 10⁻³ M | Structural similarity | [23] [24] |
| Interfacial Activity | High | Amphiphilic structure | [19] [25] |
| Adsorption Efficiency | Significant | Long alkyl chains | [17] [18] |
The interfacial properties of didodecyl succinate are expected to be influenced by several molecular factors. The presence of two equivalent dodecyl chains may lead to unique packing arrangements at interfaces, potentially resulting in more compact monolayers compared to single-chain surfactants. The succinate head group provides multiple sites for hydrogen bonding with water molecules, which could enhance the stability of interfacial films [26].
Research on related systems has shown that succinate-based surfactants can exhibit excellent foaming properties and emulsification capabilities [27] [25]. The mild nature of succinate surfactants makes them particularly attractive for personal care applications, where conventional surfactants may cause irritation [25]. The biodegradable nature of the ester linkages in didodecyl succinate adds to its environmental compatibility compared to traditional petroleum-based surfactants.
The aggregation behavior of didodecyl succinate in solution is expected to follow typical surfactant thermodynamics, with micelle formation occurring above a critical concentration. The high LogP value suggests that the compound would preferentially partition into the micelle core, potentially leading to larger aggregation numbers compared to more water-soluble surfactants [28] [23]. This behavior could result in unique rheological properties and enhanced solubilization capacity for hydrophobic compounds.
